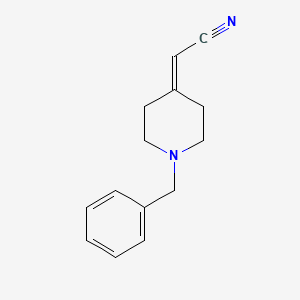

2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Description

The exact mass of the compound 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-Benzylpiperidin-4-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzylpiperidin-4-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCMXNUEQZLZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480235 | |

| Record name | 2-(1-benzylpiperidin-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55022-82-7 | |

| Record name | 2-(1-benzylpiperidin-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-benzylpiperidin-4-ylidene)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-ylidene)acetonitrile (CAS Number: 55022-82-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a versatile chemical intermediate with significant potential in the development of novel therapeutics targeting the central nervous system (CNS). Its structural motif, featuring a benzylpiperidine core, is prevalent in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the established and potential biological activities of this compound, with a focus on its role as a precursor for CNS-active agents. Detailed experimental protocols and characterization data are presented to facilitate further research and development.

Chemical and Physical Properties

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 55022-82-7 | [1] |

| Molecular Formula | C₁₄H₁₆N₂ | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Appearance | Solid | General Knowledge |

| Storage Temperature | 2-8°C | [2] |

Synthesis

The primary synthetic route to 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 1-benzyl-4-piperidone. The HWE reaction is favored for its high stereoselectivity, typically yielding the more stable (E)-alkene, and the straightforward removal of the phosphate byproduct.[3]

Synthesis Workflow

Caption: Horner-Wadsworth-Emmons synthesis of the target compound.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

1-Benzyl-4-piperidone

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0°C in an ice bath.

-

Add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF dropwise to the stirred slurry over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, during which the solution should become clear, indicating the formation of the phosphonate carbanion.

-

Add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-(1-benzylpiperidin-4-ylidene)acetonitrile as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), the vinyl proton of the acetonitrile group (~5.3 ppm), and the piperidine ring protons (in the aliphatic region, ~2.3-2.6 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nitrile carbon (~118 ppm), the quaternary carbon of the double bond (~160 ppm), the vinyl carbon (~95 ppm), the carbons of the benzyl group (aromatic signals ~127-138 ppm and the benzylic carbon ~63 ppm), and the carbons of the piperidine ring (~30-53 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a strong, sharp absorption band around 2220 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[4][5]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 212.29, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring. The predicted m/z for the protonated molecule [M+H]⁺ is 213.13863.[6]

Biological Activity and Potential Applications

2-(1-Benzylpiperidin-4-ylidene)acetonitrile serves as a crucial building block for the synthesis of compounds with potential therapeutic applications, primarily targeting the central nervous system. The N-benzylpiperidine scaffold is a common feature in ligands for various CNS receptors.[7]

Dopamine and Serotonin Receptor Ligands

Derivatives of N-benzylpiperidine have been extensively investigated as ligands for dopamine (D₂) and serotonin (5-HT₂A) receptors.[8] These receptors are key targets in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The structural framework of 2-(1-benzylpiperidin-4-ylidene)acetonitrile allows for chemical modifications to optimize binding affinity and selectivity for these receptors.

Neuroprotective Agents

The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for assessing the neuroprotective potential of chemical compounds against various neurotoxins.[9] While direct neuroprotective data for 2-(1-benzylpiperidin-4-ylidene)acetonitrile is not available, related piperidine derivatives have shown promise in protecting neuronal cells from damage.[10]

Experimental Protocols for Biological Evaluation

This assay measures the ability of a test compound to displace a radiolabeled ligand from the D₂ receptor.

Workflow:

Caption: Workflow for a D₂ receptor radioligand binding assay.

Protocol:

-

Prepare cell membranes from a cell line stably expressing the human dopamine D₂ receptor.

-

In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.

-

For non-specific binding determination, a separate set of wells should contain a high concentration of a known D₂ antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12]

This assay is analogous to the D₂ receptor binding assay but uses a 5-HT₂A selective radioligand.

Protocol:

-

Prepare cell membranes from a cell line stably expressing the human serotonin 5-HT₂A receptor.

-

In a 96-well plate, add the cell membranes, a fixed concentration of a 5-HT₂A selective radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.[13]

-

Determine non-specific binding using a high concentration of a known 5-HT₂A antagonist (e.g., ketanserin).

-

Incubate the plate to allow for binding equilibrium.

-

Filter the contents and wash the filters.

-

Quantify the bound radioactivity by scintillation counting.

-

Calculate the Ki value for the test compound.[14]

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.

Workflow:

Caption: Workflow for an in vitro neuroprotection assay.

Protocol:

-

Culture human SH-SY5Y neuroblastoma cells in an appropriate medium. For a more neuron-like phenotype, differentiate the cells using retinoic acid.

-

Seed the differentiated cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

-

Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺) or hydrogen peroxide (H₂O₂).

-

Incubate the cells for 24-48 hours.

-

Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

-

Calculate the concentration of the test compound that provides 50% protection against the neurotoxin-induced cell death (IC₅₀).[8][9]

Signaling Pathways

The potential therapeutic effects of derivatives of 2-(1-benzylpiperidin-4-ylidene)acetonitrile are likely mediated through the modulation of specific intracellular signaling pathways downstream of their primary molecular targets.

G-Protein Coupled Receptor (GPCR) Signaling

Both dopamine D₂ and serotonin 5-HT₂A receptors are G-protein coupled receptors (GPCRs).

-

D₂ Receptors: These are typically coupled to Gαi/o proteins. Activation of D₂ receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.[15]

-

5-HT₂A Receptors: These receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[16]

Caption: Simplified GPCR signaling pathways for D₂ and 5-HT₂A receptors.

Conclusion

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a valuable synthetic intermediate with significant potential for the development of novel CNS-active compounds. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its versatile chemical structure make it an attractive starting point for medicinal chemistry campaigns targeting dopamine and serotonin receptors, as well as for the discovery of new neuroprotective agents. This technical guide provides the foundational knowledge and experimental frameworks necessary to facilitate further research into the pharmacological properties and therapeutic potential of derivatives of this compound. Further studies are warranted to synthesize and evaluate specific analogs of 2-(1-benzylpiperidin-4-ylidene)acetonitrile to fully elucidate their structure-activity relationships and therapeutic utility.

References

- 1. 2-(1-benzylpiperidin-4-ylidene)acetonitrile | 55022-82-7 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. PubChemLite - 2-(1-benzylpiperidin-4-ylidene)acetonitrile (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 7. 2-(1-Benzylpiperidin-4-ylidene)acetonitrile [myskinrecipes.com]

- 8. Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ScholarWorks @ UTRGV - Research Symposium: SAR Study of Niclosamide Derivatives for Neuroprotective Function in SH-SY5Y Neuroblastoma [scholarworks.utrgv.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in medicinal chemistry and drug development. This document outlines its structural characteristics, physicochemical properties, and spectroscopic data. Furthermore, it details a standard experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction and discusses its pivotal role as a precursor in the synthesis of various pharmacologically active molecules. The logical workflows and its position in drug discovery pathways are illustrated using diagrams for enhanced clarity.

Chemical and Physical Properties

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a versatile organic compound featuring a benzyl-protected piperidine ring core with an exocyclic acetonitrile group. Its structural characteristics make it an important building block for introducing the N-benzylpiperidine moiety, a recognized pharmacophore in many centrally active agents.[1]

Physicochemical Data

The key physicochemical properties of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile are summarized in the table below. While specific experimental values for melting and boiling points are not extensively reported in the literature, its physical state is typically a solid, obtained through precipitation or crystallization during synthesis. Its solubility is predicted to be high in common organic solvents and low in aqueous media, consistent with its lipophilic benzyl and piperidine components.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(1-benzylpiperidin-4-ylidene)acetonitrile | N/A |

| CAS Number | 55022-82-7 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2][3] |

| Molecular Weight | 212.29 g/mol | [1][2] |

| Physical State | Solid (typical) | Inferred from synthesis |

| Melting Point | Not reported | [1] |

| Boiling Point | Not reported | [1] |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Methanol, Ethanol, DMSO); Insoluble in water. | Inferred from structure |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. The expected data from key analytical techniques are presented below.

| Technique | Feature | Expected Value(s) | Reference(s) |

| ¹H-NMR | Vinylic Proton (=CHCN) | ~5.2-5.4 ppm (singlet) | [4] |

| Aromatic Protons (C₆H₅) | ~7.2-7.4 ppm (multiplet, 5H) | [5] | |

| Benzylic Protons (CH₂Ph) | ~3.5 ppm (singlet, 2H) | [5] | |

| Piperidine Protons | ~2.4-2.8 ppm (multiplets, 8H) | [5] | |

| ¹³C-NMR | Nitrile Carbon (-C≡N) | ~118 ppm | [6][7] |

| Vinylic Carbon (C=CHCN) | ~160 ppm | [7][8] | |

| Vinylic Carbon (=CHCN) | ~95 ppm | [7][8] | |

| Benzyl & Piperidine C | 138 ppm (Ar-C), 129, 128, 127 ppm (Ar-CH), 63 ppm (CH₂Ph), 53 ppm (piperidine-CH₂), 35 ppm (piperidine-CH₂) | [6][7][8] | |

| FT-IR | Nitrile Stretch (C≡N) | ~2220 cm⁻¹ (strong, sharp) | Inferred |

| Alkene Stretch (C=C) | ~1640 cm⁻¹ (medium) | Inferred | |

| Mass Spec (ESI) | [M+H]⁺ | m/z 213.13863 | [3] |

| [M+Na]⁺ | m/z 235.12057 | [3] |

Experimental Protocols

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The most common and efficient method for the synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is the Horner-Wadsworth-Emmons (HWE) olefination reaction. This method involves the reaction of a stabilized phosphonate carbanion with a ketone, in this case, 1-Benzyl-4-piperidone.

Reaction Scheme: 1-Benzyl-4-piperidone + Diethyl (cyanomethyl)phosphonate → 2-(1-Benzylpiperidin-4-ylidene)acetonitrile + Diethyl phosphate

Materials:

-

1-Benzyl-4-piperidone

-

Diethyl (cyanomethyl)phosphonate

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Deionized water

-

Organic extraction solvent (e.g., Ethyl acetate)

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Preparation of the Phosphonate Ylide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension dropwise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion (ylide) is observed.

-

Olefination Reaction: Cool the ylide solution back to 0°C.

-

Add a solution of 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench it by carefully adding saturated aqueous ammonium chloride solution.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(1-Benzylpiperidin-4-ylidene)acetonitrile as a solid.

Role in Drug Discovery and Development

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is not typically an active pharmaceutical ingredient itself but serves as a crucial and versatile intermediate for creating more complex molecules with significant therapeutic potential. The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, known to impart favorable properties for interacting with biological targets, particularly within the central nervous system (CNS).[1]

Precursor for CNS-Active Agents

The structural framework of this compound allows for facile chemical modifications to develop ligands for various CNS receptors. It is a key building block for potential antipsychotic and antidepressant agents designed to target dopamine and serotonin receptors.[1]

Intermediate for Opioid Analgesics

This compound is a documented starting material for the synthesis of novel analogs of Fentanyl. Research in this area aims to develop potent analgesics with reduced side effects compared to traditional opioids.

Scaffold for Sigma Receptor Ligands

Derivatives of the benzylpiperidine core have demonstrated high affinity for Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors. These receptors are implicated in a variety of neurological conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders, making this scaffold highly valuable for developing novel therapeutics in these areas.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the Horner-Wadsworth-Emmons synthesis protocol.

References

- 1. 2-(1-Benzylpiperidin-4-ylidene)acetonitrile [myskinrecipes.com]

- 2. 2-(1-benzylpiperidin-4-ylidene)acetonitrile | 55022-82-7 [chemicalbook.com]

- 3. PubChemLite - 2-(1-benzylpiperidin-4-ylidene)acetonitrile (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. This compound is a key intermediate in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. This document includes a summary of its physicochemical properties, a detailed representative experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and a discussion of its potential role as a molecular scaffold for interacting with key neurological signaling pathways.

Molecular Structure and Properties

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group. An acetonitrile moiety is attached to the 4-position of the piperidine ring through an exocyclic double bond. This structural arrangement provides a versatile scaffold for chemical modification in drug discovery.[1][2]

Physicochemical and Spectroscopic Data

Table 1: General Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂ | [3][4] |

| Molecular Weight | 212.29 g/mol | [3] |

| CAS Number | 55022-82-7 | [3] |

| Monoisotopic Mass | 212.13135 Da | [4] |

| Predicted XlogP | 1.9 | [4] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 213.13863 |

| [M+Na]⁺ | 235.12057 |

| [M-H]⁻ | 211.12407 |

| [M]⁺ | 212.13080 |

| Source:[4] |

Synthesis and Experimental Protocols

The synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is typically achieved through an olefination reaction, with the Horner-Wadsworth-Emmons (HWE) reaction being a common and effective method.[5][6][7] This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 1-benzyl-4-piperidone. The HWE reaction is favored for its high yield and the formation of a water-soluble phosphate byproduct, which simplifies purification.[7][8][9]

Representative Synthesis Workflow

The logical flow for the synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile via the Horner-Wadsworth-Emmons reaction is illustrated below.

Caption: Synthesis workflow for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile based on the Horner-Wadsworth-Emmons reaction.

Materials:

-

1-Benzyl-4-piperidone

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

-

Reaction with Ketone:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the phosphonate anion solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(1-Benzylpiperidin-4-ylidene)acetonitrile.

-

Relevance in Drug Discovery and Signaling Pathways

The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, known for its role in compounds that interact with various biological targets, particularly within the central nervous system.[2] Derivatives of this scaffold have been investigated for their potential to modulate dopamine and serotonin receptors, which are key players in the pathophysiology of numerous neurological and psychiatric disorders.[1][10]

Potential Interaction with Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[11][12] These receptors are central to processes such as motor control, motivation, and cognition.[12] The modulation of these pathways is a cornerstone of treatments for conditions like Parkinson's disease and schizophrenia.

Below is a simplified representation of the D1-like and D2-like dopamine receptor signaling pathways.

Caption: Simplified dopamine receptor signaling pathways.

Potential Interaction with Serotonin Receptor Signaling

Serotonin (5-hydroxytryptamine, 5-HT) receptors are another major class of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that are widely distributed throughout the central nervous system.[13][14] They are involved in the regulation of mood, anxiety, sleep, and appetite, and are the targets of many antidepressant and anxiolytic drugs.[13][14]

The diagram below illustrates a generalized view of the major serotonin receptor signaling cascades.

Caption: Overview of major serotonin receptor signaling pathways.

Conclusion

2-(1-Benzylpiperidin-4-ylidene)acetonitrile represents a valuable building block for the synthesis of novel, pharmacologically active compounds. Its molecular structure is amenable to diversification, allowing for the exploration of structure-activity relationships in the development of agents targeting dopamine, serotonin, and other CNS receptors. The Horner-Wadsworth-Emmons reaction provides a reliable and efficient route for its synthesis. Further investigation into the biological activity of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

- 1. 2-(1-Benzylpiperidin-4-ylidene)acetonitrile [myskinrecipes.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(1-benzylpiperidin-4-ylidene)acetonitrile | 55022-82-7 [chemicalbook.com]

- 4. PubChemLite - 2-(1-benzylpiperidin-4-ylidene)acetonitrile (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile from N-benzyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile, a valuable intermediate in the development of various pharmacologically active molecules. The primary synthetic routes from the readily available starting material, N-benzyl-4-piperidone, are detailed, with a focus on the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison, and diagrams illustrating the reaction pathways and experimental workflows.

Introduction

2-(1-Benzylpiperidin-4-ylidene)acetonitrile serves as a key building block in medicinal chemistry, particularly in the design of compounds targeting the central nervous system. Its structural motif is found in potential antipsychotic and antidepressant agents. The synthesis of this intermediate from N-benzyl-4-piperidone is a critical step in the development of novel therapeutics. The two most prominent and effective methods for this transformation are the Horner-Wadsworth-Emmons (HWE) olefination and the Knoevenagel condensation. Both reactions provide a reliable means of forming the exocyclic carbon-carbon double bond.

Reaction Pathways

The synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile from N-benzyl-4-piperidone can be efficiently achieved through two primary condensation reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes.[1] In this case, it involves the reaction of N-benzyl-4-piperidone with a phosphonate ylide generated from diethyl cyanomethylphosphonate. The key advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[2]

Knoevenagel Condensation

The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of a carbonyl compound with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[3] This method is often favored for its operational simplicity and the use of milder reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile.

| Parameter | Horner-Wadsworth-Emmons | Knoevenagel Condensation | Reference |

| Reactants | N-benzyl-4-piperidone, Diethyl cyanomethylphosphonate, Base (e.g., NaH) | N-benzyl-4-piperidone, Malononitrile, Catalyst (e.g., Piperidine, Ammonium Acetate) | [2][3] |

| Solvent | Anhydrous THF, DMF | Ethanol, Water/Glycerol | [2][4] |

| Reaction Temp. | 0 °C to room temperature | Room temperature to 50 °C | [2][4] |

| Typical Yield | >80% (estimated based on similar reactions) | 71-99% (for analogous benzylidenemalononitriles) | [4] |

| Product MW | 212.29 g/mol | 212.29 g/mol | [5] |

| Product Formula | C₁₄H₁₆N₂ | C₁₄H₁₆N₂ | [5] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile via the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation.

Protocol 1: Horner-Wadsworth-Emmons Reaction

This protocol is based on general procedures for the Horner-Wadsworth-Emmons reaction.[2]

Materials:

-

N-benzyl-4-piperidone

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the ylide.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(1-benzylpiperidin-4-ylidene)acetonitrile.

Protocol 2: Knoevenagel Condensation

This protocol is adapted from general procedures for the Knoevenagel condensation of aldehydes and ketones with malononitrile.[4][6]

Materials:

-

N-benzyl-4-piperidone

-

Malononitrile

-

Ammonium acetate (or piperidine)

-

Ethanol (or a water/glycerol mixture)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve N-benzyl-4-piperidone (1.0 equivalent) and malononitrile (1.05 equivalents) in ethanol.

-

Add a catalytic amount of ammonium acetate (or a few drops of piperidine).

-

Stir the reaction mixture at room temperature. The reaction can be gently heated to 50 °C to increase the rate if necessary.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

If precipitation does not occur, pour the reaction mixture into ice-cold water with stirring.

-

Collect the resulting solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-(1-benzylpiperidin-4-ylidene)acetonitrile.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathways for the synthesis of the target compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile from N-benzyl-4-piperidone is a well-established transformation that can be reliably achieved through either the Horner-Wadsworth-Emmons reaction or the Knoevenagel condensation. The choice of method may depend on factors such as the desired scale of the reaction, available reagents, and the desired level of stereocontrol. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines predicted data, analysis of structurally related compounds, and plausible experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

-

Chemical Name: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

-

Molecular Formula: C₁₄H₁₆N₂

-

Molecular Weight: 212.29 g/mol

-

CAS Number: 55022-82-7[1]

Synthesis

The synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile can be achieved through established olefination reactions, primarily the Horner-Wadsworth-Emmons reaction or the Knoevenagel condensation, starting from 1-benzyl-4-piperidone.

dot

References

Solubility Profile of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility assessments, detailed experimental protocols for determining solubility, and a proposed synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics, offering foundational knowledge for handling and utilizing this compound in various organic solvents.

Introduction

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a crucial building block in medicinal chemistry, particularly in the development of compounds targeting the central nervous system. Its structural motif is found in a variety of molecules with potential therapeutic applications. Understanding the solubility of this intermediate in common organic solvents is paramount for its synthesis, purification, and formulation into more complex drug candidates. This guide aims to provide a detailed, albeit qualitative, understanding of its solubility and the methodologies to quantify it.

Qualitative Solubility Data

Table 1: Qualitative Solubility of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile in Common Organic Solvents

| Solvent | Polarity Index | Expected Qualitative Solubility |

| Polar Protic Solvents | ||

| Methanol | 5.1 | Soluble |

| Ethanol | 4.3 | Soluble |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |

| Acetonitrile | 5.8 | Likely Soluble |

| Acetone | 5.1 | Likely Soluble |

| Nonpolar Solvents | ||

| Toluene | 2.4 | Soluble |

| Xylene | 2.5 | Soluble |

| Dichloromethane | 3.1 | Likely Soluble |

| Chloroform | 4.1 | Likely Soluble |

| Aqueous Solvents | ||

| Water | 10.2 | Insoluble |

Note: This table is based on the expected solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure that can be adapted for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile.

Materials and Equipment

-

2-(1-Benzylpiperidin-4-ylidene)acetonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

The solubility is then calculated from the concentration of the saturated solution.

-

Synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

The synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile can be achieved through several synthetic routes. A common and effective method is the Horner-Wadsworth-Emmons reaction or a Knoevenagel condensation.[2][3][4][5][6][7][8][9] The following diagram illustrates a generalized workflow for its synthesis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. purechemistry.org [purechemistry.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. youtube.com [youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Stability and Storage of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability and storage conditions for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile based on available data. However, specific, quantitative stability studies on this compound are limited in the public domain. The experimental protocols and potential degradation pathways described herein are based on general principles of organic chemistry and pharmaceutical stability testing and should be adapted and validated for specific applications.

Introduction

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a versatile intermediate in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules targeting the central nervous system.[1] Its chemical structure, featuring a benzylpiperidine moiety and an acetonitrile group, presents specific considerations for its stable storage and handling to ensure its integrity and purity for research and drug development purposes. This guide summarizes the available physicochemical properties, recommended storage conditions, potential degradation pathways, and provides a general framework for conducting stability studies.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for its proper handling and storage. The known properties of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₆N₂ | [1][2] |

| Molecular Weight | 212.29 g/mol | [1][2] |

| CAS Number | 55022-82-7 | [1][2] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not explicitly stated | [1] |

| Storage Temperature | 2-8°C | [1] |

Recommended Storage and Handling

Proper storage is essential to prevent degradation and maintain the quality of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. The following conditions are recommended based on general safety data for related compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C (refrigerated). | To minimize thermal degradation and potential side reactions. |

| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen, which can cause hydrolysis and oxidation. |

| Light | Protect from light. | To prevent photolytic degradation. |

| Handling | Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | To ensure personnel safety. |

Potential Degradation Pathways

4.1. Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate. The ylidene bond might also be susceptible to cleavage under harsh hydrolytic conditions.

4.2. Oxidation: The tertiary amine in the piperidine ring is prone to oxidation, which could lead to the formation of an N-oxide. The benzylic position is also susceptible to oxidation.

4.3. Photodegradation: Exposure to UV or visible light could potentially lead to isomerization of the double bond or radical-mediated degradation reactions.

4.4. Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Below is a diagram illustrating these hypothetical degradation pathways.

Framework for Stability Testing: A General Protocol

To definitively assess the stability of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a forced degradation study should be conducted according to ICH guidelines. This involves subjecting the compound to various stress conditions to identify potential degradants and develop a stability-indicating analytical method.

5.1. Objective To evaluate the stability of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile under various stress conditions and to identify the degradation products.

5.2. Materials

-

2-(1-Benzylpiperidin-4-ylidene)acetonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Other solvents and reagents as required for analysis

5.3. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

-

Analytical balance

-

Oven

-

Photostability chamber

-

Volumetric flasks and pipettes

5.4. Experimental Workflow

The general workflow for a forced degradation study is depicted in the diagram below.

5.5. Stress Conditions (Illustrative)

The following table provides an example of stress conditions that could be applied. The actual concentrations and durations may need to be adjusted based on the lability of the compound.

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at RT and 60°C |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours at RT and 60°C |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours at RT |

| Thermal Degradation | Solid and solution at 80°C | 7 days |

| Photostability | UV and visible light (ICH Q1B) | As per guidelines |

5.6. Data Presentation (Illustrative)

The results of a stability study should be presented in a clear and organized manner. The following table is a template that can be used to summarize the data.

| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |

| Control | 72 | RT | 99.8 | 0.2 | 1 |

| 0.1 M HCl | 24 | 60 | 85.2 | 14.8 | 3 |

| 0.1 M NaOH | 24 | 60 | 70.5 | 29.5 | 4 |

| 3% H₂O₂ | 72 | RT | 92.1 | 7.9 | 2 |

| Thermal (Solid) | 168 | 80 | 98.5 | 1.5 | 1 |

| Photolytic (UV) | - | - | 95.3 | 4.7 | 2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile.

Conclusion

While 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a valuable building block in medicinal chemistry, comprehensive public data on its stability profile is currently lacking. The information provided in this guide serves as a starting point for researchers, scientists, and drug development professionals. It is strongly recommended that users perform their own stability studies under conditions relevant to their specific applications to ensure the quality and integrity of this compound. The general protocols and potential degradation pathways outlined here can serve as a foundation for designing and executing such studies.

References

Preliminary Biological Screening of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. The benzylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active molecules, suggesting that this compound could serve as a valuable starting point for drug discovery programs. This document provides detailed experimental protocols for a tiered screening cascade, including in vitro cytotoxicity, antimicrobial, and enzyme inhibition assays. The objective is to efficiently assess the compound's biological potential and guide further investigation into its mechanism of action and therapeutic applications.

Introduction

The compound 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a synthetic molecule featuring a benzylpiperidine moiety.[1][2] This structural motif is of significant interest in medicinal chemistry, as it is a key component in a range of therapeutic agents.[3] Derivatives of N-benzylpiperidine have demonstrated a variety of biological activities, including the inhibition of enzymes such as histone deacetylases (HDAC) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases like Alzheimer's. Given the established biological relevance of the benzylpiperidine core, a systematic preliminary biological screening of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is warranted to elucidate its potential pharmacological profile.

This guide presents a logical workflow for the initial biological evaluation of this compound, commencing with cytotoxicity profiling to establish a therapeutic window, followed by a broader screening for antimicrobial and specific enzyme inhibitory activities.

Proposed Screening Cascade

A tiered approach is recommended for the preliminary biological screening of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. This strategy prioritizes the early assessment of cytotoxicity to ensure that any observed biological activity in subsequent assays is not a result of general toxicity.

Data Presentation

As no public data from biological screenings of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile are available, the following tables are presented as templates for data organization.

Table 1: In Vitro Cytotoxicity of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |

| HEK293 | Normal Human Embryonic Kidney | 48 | Data to be determined |

| HeLa | Human Cervical Cancer | 48 | Data to be determined |

| MCF-7 | Human Breast Adenocarcinoma | 48 | Data to be determined |

| A549 | Human Lung Carcinoma | 48 | Data to be determined |

Table 2: Antimicrobial Activity of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | Data to be determined |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | Data to be determined |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | Data to be determined |

| Candida albicans (ATCC 90028) | Fungal Pathogen | Data to be determined |

Table 3: Enzyme Inhibition Profile of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

| Enzyme Target | Therapeutic Area | IC₅₀ (µM) ± SD |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Data to be determined |

| Histone Deacetylase (HDAC) | Cancer, Neurodegenerative Disease | Data to be determined |

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Method

This protocol is designed to assess the effect of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile on cell viability.

Workflow Diagram:

Methodology:

-

Cell Culture: Human cell lines (e.g., HEK293, HeLa, MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Incubation: The cells are treated with the compound dilutions and incubated for 48 hours.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of microorganisms.

Methodology:

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum.

-

Compound Dilution: Two-fold serial dilutions of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile are prepared in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This protocol, based on Ellman's method, measures the inhibition of AChE activity.

Workflow Diagram:

Methodology:

-

Reagent Preparation: All reagents are prepared in a phosphate buffer (pH 8.0).

-

Assay Procedure: In a 96-well plate, 25 µL of 15 mM acetylthiocholine iodide, 125 µL of 3 mM DTNB, 50 µL of buffer, and 25 µL of various concentrations of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile are added. The reaction is initiated by adding 25 µL of 0.2 U/mL AChE.

-

Data Acquisition: The absorbance is measured kinetically at 412 nm for 5 minutes.

-

Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-inhibition curve.

Conclusion

This technical guide provides a structured framework for the preliminary biological evaluation of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. The proposed screening cascade, encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, will enable a systematic assessment of its bioactivity. The detailed protocols and workflow diagrams are intended to facilitate the practical implementation of these studies. The insights gained from this initial screening will be crucial in determining the potential of this compound as a lead for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a synthetic organic compound that serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its rigid piperidine core, substituted with a benzyl group and an acetonitrile moiety, provides a versatile scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂ | [2][3] |

| Molecular Weight | 212.29 g/mol | [2][3] |

| Appearance | Not explicitly found, but likely a solid at room temperature | |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| Solubility | Soluble in organic solvents such as acetonitrile | [4] |

| Storage Conditions | 2-8°C, sealed, in a dry environment | [1] |

Synthesis

The primary synthetic route to 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

1-Benzyl-4-piperidone

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

To a solution of diethyl cyanomethylphosphonate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 2-(1-benzylpiperidin-4-ylidene)acetonitrile.

Synthesis workflow for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile.

Spectroscopic Characterization

The structure of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), the protons of the piperidine ring (aliphatic region, ~2.3-2.8 ppm), and a singlet for the vinyl proton of the acetonitrile group (~5.3 ppm).

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the benzyl group (~127-138 ppm), the benzylic carbon (~63 ppm), the carbons of the piperidine ring (~30-55 ppm), the quaternary carbon of the double bond (~160 ppm), the methine carbon of the double bond (~95 ppm), and the nitrile carbon (~118 ppm).

Expected ¹H and ¹³C NMR Data:

| Assignment | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~3.5 (s) | ~63 |

| Piperidine-H (axial & equatorial) | ~2.3 - 2.8 (m) | ~30 - 55 |

| Benzyl-aromatic H | ~7.2 - 7.4 (m) | ~127 - 138 |

| =CH-CN | ~5.3 (s) | ~95 |

| C= | - | ~160 |

| CN | - | ~118 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3030 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~2220-2200 | C≡N stretch (nitrile) |

| ~1640-1620 | C=C stretch |

| ~1600, 1495, 1450 | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 212.

-

Major Fragmentation Pathways: Common fragmentation patterns would involve the loss of the benzyl group (m/z = 91), leading to a fragment at m/z = 121. Further fragmentation of the piperidine ring is also expected.[7][8][9]

Analytical workflow for structural confirmation.

Biological Significance and Potential Signaling Pathways

While 2-(1-Benzylpiperidin-4-ylidene)acetonitrile itself is primarily an intermediate, its structural motif is found in compounds with significant biological activity, particularly as ligands for sigma receptors.[10] Sigma receptors, especially the sigma-1 subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in a range of cellular processes and pathological conditions, including neurodegenerative diseases.[10][11][12]

Derivatives of the N-benzylpiperidine core have shown high affinity for sigma-1 receptors.[10] The interaction of ligands with the sigma-1 receptor can modulate various downstream signaling pathways, leading to neuroprotective effects.

Potential Sigma-1 Receptor Signaling Pathway

Activation of the sigma-1 receptor by a ligand can initiate a cascade of events that contribute to neuronal survival and plasticity. A simplified representation of this pathway is illustrated below.

Simplified Sigma-1 Receptor Signaling Pathway.

Pathway Description:

-

Under normal conditions, the sigma-1 receptor is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the mitochondria-associated endoplasmic reticulum (ER) membrane.[13]

-

Upon binding of a ligand, the sigma-1 receptor dissociates from BiP.[13]

-

The activated sigma-1 receptor can then interact with various client proteins, including the inositol 1,4,5-trisphosphate (IP₃) receptor, to modulate intracellular calcium signaling.[12]

-

This modulation of calcium homeostasis between the ER and mitochondria is crucial for maintaining mitochondrial function and cell survival.[11]

-

Furthermore, activation of the sigma-1 receptor has been shown to promote the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal plasticity and survival.[14]

-

Collectively, these actions contribute to the neuroprotective effects observed with sigma-1 receptor agonists.

Conclusion

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a valuable synthetic intermediate with a chemical structure that is highly relevant to the development of CNS-active pharmaceuticals. Its synthesis via the Horner-Wadsworth-Emmons reaction is a standard and efficient method. The spectroscopic data provide a clear fingerprint for the characterization of this molecule. The association of its core structure with sigma-1 receptor ligands highlights its potential as a building block for the discovery of novel therapeutics for neurodegenerative and psychiatric disorders. This technical guide provides a foundational understanding of the key physical, chemical, and potential biological characteristics of this important compound for researchers in the field of drug discovery and development.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 3. 2-(1-benzylpiperidin-4-ylidene)acetonitrile | 55022-82-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. uab.edu [uab.edu]

- 10. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides guidance on the safe handling of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile based on its chemical structure and data from related compounds. As specific toxicological data for this compound is not publicly available, it should be treated as a substance of unknown toxicity and handled with the utmost caution. All laboratory activities should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a research chemical, likely utilized as an intermediate in the synthesis of pharmacologically active molecules, particularly in the development of compounds targeting the central nervous system.[1][2] Given its novelty and the absence of a comprehensive toxicological profile, a cautious approach to its handling is imperative. This guide synthesizes available safety information on its structural analogs—piperidine and acetonitrile—to provide a robust framework for its safe management in a laboratory setting.

Hazard Assessment Based on Structural Analogs

The chemical structure of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile incorporates both a substituted piperidine ring and an acetonitrile functional group. The potential hazards can be inferred from the known toxicological profiles of these components.

Piperidine Moiety

Piperidine and its derivatives are known to be hazardous. Piperidine itself is classified as a highly flammable liquid.[3][4] It is harmful if swallowed and toxic in contact with skin or if inhaled.[3] A primary concern is its corrosivity, causing severe skin burns and eye damage.[3][4][5]

Acetonitrile Moiety

Acetonitrile is a flammable liquid and vapor.[6] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation.[6] High concentrations of acetonitrile can lead to symptoms such as flushing of the face, chest constriction, confusion, delirium, seizures, and in severe cases, death from central nervous system depression.[6] The toxic effects of acetonitrile are primarily due to its metabolism into hydrogen cyanide.

Quantitative Toxicity Data for Structural Analogs

No specific quantitative toxicity data for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile has been found. The following table summarizes the acute toxicity data for its core components, piperidine and acetonitrile, to provide a basis for risk assessment.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | LC50 | Reference(s) |

| Piperidine | Rat | Oral | 133 | - | [7] |

| Rabbit | Dermal | 275 | - | [7] | |

| Rat | Inhalation (4h) | - | 4.8 mg/L | [5] | |

| Acetonitrile | Rat | Oral | 2460 | - | |

| Rabbit | Dermal | >2000 | - | ||

| Rat | Inhalation (8h) | - | 7551 ppm |

Recommended Experimental Protocols for Safe Handling

Given the unknown toxicity, handling procedures should adhere to the principles of working with Particularly Hazardous Substances (PHS).[8]

Engineering Controls

-

Chemical Fume Hood: All manipulations of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the hazards of the structural analogs, nitrile or neoprene gloves are recommended. Always inspect gloves before use and change them frequently.[9]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[10]

-

Skin and Body Protection: A full-length laboratory coat, worn closed, is required.[11] Consider using disposable sleeves for added protection.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge should be used, in accordance with an established respiratory protection program.

Administrative and Procedural Controls

-

Risk Assessment: Conduct a thorough risk assessment before any new procedure involving this compound.[12]

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all aspects of handling, from receipt to disposal.[13]

-

Minimization: Use the smallest quantity of the chemical necessary for the experiment.[8]

-

Designated Area: Designate a specific area within the laboratory for working with this compound.[8]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8] Do not consume food or drink in the laboratory.[6]

Emergency Procedures

Spills

-

Evacuation: Evacuate the immediate area.

-